N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide is a chemical compound with the molecular formula and a molecular weight of 305.56 g/mol. This compound is classified as an amide and is notable for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide falls under the category of organic compounds, specifically amides. It features a chloroacetamide functional group and a bromophenyl moiety, which contribute to its chemical reactivity and biological activity.
The synthesis of N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide typically involves:
The reaction conditions, including temperature, solvent choice, and time, are crucial for optimizing yield and purity. In industrial settings, automated systems may be employed to monitor these parameters effectively.
The molecular structure of N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide includes:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.56 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-[(2-chloroacetyl)amino]acetamide |
| InChI | InChI=1S/C10H10BrClN2O2/c11-7-1-3-8(4-2-7)14-10(16)6-13-9(15)5-12/h1-4H,5-6H2,(H,13,15)(H,14,16) |
| InChI Key | PEDVNROUBQXDGI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)CNC(=O)CCl)Br |
N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with improved properties.
The mechanism of action for N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide involves its interaction with specific molecular targets within biological systems:
N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide exhibits several notable physical properties:
Key chemical properties include:
N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide has several applications in scientific research:
This comprehensive analysis highlights the significance of N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide in both academic research and industrial applications.
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9
CAS No.: 64354-92-3